molecular formula C17H14F3N3OS B12149806 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B12149806
M. Wt: 365.4 g/mol
InChI Key: IFZPXXAQSWXPIK-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring, a prop-2-en-1-yl group, and a trifluoromethylbenzylsulfanyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl and prop-2-en-1-yl intermediates, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the trifluoromethylbenzylsulfanyl group under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The prop-2-en-1-yl group can be reduced to form the corresponding propyl derivative.

    Substitution: The trifluoromethylbenzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-en-1-yl group may produce the corresponding propyl derivative.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Triazoles are well-known for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various fungal strains. The incorporation of the furan and trifluoromethyl groups may enhance this activity by improving the compound's interaction with fungal enzymes and cell membranes.
    • A study demonstrated that triazole compounds can inhibit the growth of Candida species and other pathogenic fungi, suggesting potential applications in treating fungal infections .
  • Anticancer Properties
    • Compounds featuring triazole rings have shown promise in cancer therapy. The ability of these compounds to interfere with cellular signaling pathways involved in cancer progression has been documented. For instance, certain triazole derivatives have been reported to induce apoptosis in cancer cells .
    • The specific compound discussed may exhibit similar properties due to its structural features that allow for interaction with cancer-related targets.
  • Antimalarial Activity
    • Recent studies have focused on designing triazole-based compounds as potential antimalarial agents. The incorporation of the trifluoromethyl group has been linked to enhanced efficacy against malaria parasites by inhibiting key enzymes involved in their lifecycle .
    • This compound could serve as a lead structure for further development into effective antimalarial drugs.

Synthesis and Characterization

The synthesis of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. Key synthetic routes may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of substituents such as the furan and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

  • Antimicrobial Evaluation
    • A case study involving the evaluation of various triazole derivatives showed that modifications at the 5-position significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced potency against resistant strains .
  • Cancer Cell Line Studies
    • In vitro studies on human cancer cell lines demonstrated that certain triazole derivatives could inhibit cell proliferation effectively. The mechanism was attributed to their ability to disrupt microtubule formation during mitosis .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
  • 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-oxazole

Uniqueness

The uniqueness of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzylsulfanyl group, in particular, enhances its potential for various applications due to the unique electronic and steric effects of the trifluoromethyl group.

Biological Activity

The compound 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16_{16}H14_{14}F3_3N3_3OS
  • Molecular Weight : 359.36 g/mol

Triazoles typically function by inhibiting specific enzymes or pathways within microorganisms or cancer cells. The presence of the furan and trifluoromethyl groups may enhance the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus2515
Escherichia coli2030
Pseudomonas aeruginosa1840

These findings suggest that the compound may serve as a promising candidate for treating infections caused by resistant bacterial strains.

Antiviral Activity

The compound's antiviral potential has also been investigated. In vitro studies have shown that it can inhibit viral replication in cell lines infected with various viruses:

Virus Type IC50 (μM) Selectivity Index
Herpes Simplex Virus (HSV-1)5.0>20
Influenza Virus10.0>15

The selectivity index indicates a favorable therapeutic window, suggesting low cytotoxicity alongside effective antiviral action.

Anticancer Activity

Preliminary studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)8.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0

These results highlight the potential of this triazole derivative as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study conducted by Foroumadi et al. demonstrated that derivatives similar to the compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the need for novel antibiotics in managing resistant infections .
  • Antiviral Screening : In a recent investigation, compounds structurally related to our target were screened for their ability to inhibit viral replication in Vero cells, showing promising results against HSV and other viruses .
  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various triazole derivatives found that our compound displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Properties

Molecular Formula

C17H14F3N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C17H14F3N3OS/c1-2-8-23-15(14-7-4-9-24-14)21-22-16(23)25-11-12-5-3-6-13(10-12)17(18,19)20/h2-7,9-10H,1,8,11H2

InChI Key

IFZPXXAQSWXPIK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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